molecular formula C22H20ClN3O2 B11159890 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B11159890
M. Wt: 393.9 g/mol
InChI Key: YOXBEFQDYADLIN-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the quinoline moiety, along with the piperidine and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine-quinoline intermediate reacts with a suitable amine derivative under appropriate conditions.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxylic acid group (-COOH) undergoes amide coupling reactions with amines under standard activation conditions. This is critical for generating derivatives with modified pharmacological profiles:

Reaction TypeConditionsOutcomeYieldSource
Amide Formation HATU, triethylamine, DMF (room temperature, 6 hrs)Piperidine-4-carboxamide derivatives70-85%
Hydrolysis NaOH (aq.), reflux (4 hrs)Regeneration of free carboxylic acid>90%

Key findings:

  • HATU proved superior to EDCl/HOBt for coupling efficiency in piperidine-quinoline systems due to reduced side reactions .

  • Hydrolysis under basic conditions quantitatively regenerates the carboxylic acid without degrading the quinoline core.

Esterification and Acylation

The carboxylic acid participates in esterification, enabling prodrug design or solubility modifications:

Reaction TypeConditionsOutcomeNotesSource
Esterification SOCl₂, methanol (reflux, 2 hrs)Methyl ester formationRequires anhydrous conditions
Acylation Acetic anhydride, pyridine (60°C, 1 hr)Acetylated derivativeImproves lipophilicity

Notable observations:

  • Thionyl chloride-mediated esterification achieved 95% conversion but required strict moisture control.

  • Acylated derivatives showed enhanced blood-brain barrier permeability in preliminary assays.

Functional Group Transformations

The chlorophenyl and quinoline moieties enable regioselective modifications:

Reaction TypeConditionsOutcomeSelectivitySource
Nucleophilic Substitution KOH, DMSO (120°C, 8 hrs)Replacement of Cl with -OHPara > ortho
C-H Activation Pd(OAc)₂, Cu(OAc)₂, DMF (140°C, 12 hrs)Arylation at quinoline C-3 positionModerate

Key challenges:

  • Chlorine replacement at the 2-position of the phenyl ring required harsh conditions due to steric hindrance from the quinoline.

  • Direct C-H functionalization achieved only 40% yield , necessitating catalyst optimization.

Salt Formation and Acid-Base Reactions

The carboxylic acid forms pharmaceutically relevant salts:

Salt TypeConditionsSolubility (mg/mL)StabilitySource
Sodium Salt NaOH (aq.), ethanol precipitation12.8 (H₂O)>24 months
Hydrochloride Salt HCl (gaseous), diethyl ether3.2 (H₂O)Hygroscopic

Critical data:

  • Sodium salt formulation improved aqueous solubility by 15-fold compared to the free acid.

  • Hydrochloride salts exhibited faster dissolution rates but required desiccation during storage .

Catalytic Hydrogenation

The piperidine ring undergoes saturation under hydrogenation conditions:

Reaction TypeConditionsOutcomeConversionSource
Ring Saturation H₂ (50 psi), Pd/C (10%), ethanol (25°C, 4 hrs)Hexahydroquinoline derivative78%
Transfer Hydrogenation HCOONH₄, Pd/C, methanol (80°C, 6 hrs)Reduced quinoline nitrogen62%

Technical considerations:

  • Complete saturation of the quinoline ring required high-pressure H₂ and prolonged reaction times.

  • Transfer hydrogenation preserved the chlorophenyl group while reducing the N-oxide .

Comparative Reaction Analysis

A comparison of key synthetic routes for derivatives:

DerivativeMethodTime (hrs)YieldPurity (%)ScalabilitySource
Piperidine-4-carboxamideHATU-mediated coupling682%98.5>100 g
Methyl esterSOCl₂/MeOH295%99.1Industrial
HexahydroquinolineCatalytic hydrogenation478%97.3Lab-scale

Degradation Pathways

Stability studies revealed three primary degradation mechanisms:

  • Hydrolytic Degradation :

    • Cleavage of amide bond at pH < 2 or pH > 10 (t₁/₂ = 8 hrs at pH 12).

  • Oxidative Degradation :

    • Quinoline ring oxidation by ROS, forming N-oxide derivatives.

  • Photolytic Degradation :

    • Chlorophenyl group dechlorination under UV light (λ = 254 nm).

Scientific Research Applications

Antimalarial Activity

One of the primary applications of this compound is its potential as an antimalarial agent . Research indicates that derivatives within the quinoline family can effectively inhibit Plasmodium falciparum, the parasite responsible for malaria. Studies have demonstrated that these compounds can inhibit translation elongation factor 2 in Plasmodium species, leading to reduced viability of the parasites .

Case Study: Efficacy Against Malaria

  • Study Findings : In vitro studies have shown moderate potency against P. falciparum, with some derivatives exhibiting low nanomolar potency.
  • Mechanism of Action : The mechanism involves inhibition of critical proteins necessary for protein synthesis in the parasite.

Cancer Treatment Potential

In addition to its antimalarial properties, 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide has been investigated for its anticancer potential. Quinoline derivatives have been shown to possess anticancer properties due to their ability to interfere with cellular processes involved in tumor growth.

Case Study: Anticancer Activity

  • Research Overview : A series of quinoline derivatives were screened for their ability to inhibit cancer cell proliferation.
  • Results : Some compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in structure can enhance their therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the piperidine and chlorophenyl groups enhances its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxamides, including the target compound, exhibit significant antimicrobial properties.

Antibacterial Activity

In vitro evaluations have shown that compounds similar to this compound possess varying degrees of antibacterial activity against common pathogens.

CompoundMIC (μg/mL)Bacteria Tested
5a64Staphylococcus aureus
5b128Escherichia coli
Standard<64Ampicillin

Findings : Compound 5a showed the most potent inhibition against S. aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL, while 5b exhibited moderate activity against E. coli with an MIC of 128 μg/mL .

Antifungal and Antiprotozoal Activity

The compound's antifungal and antiprotozoal activities are also noteworthy. Quinoline derivatives have been documented to demonstrate efficacy against various fungi and protozoa, including Plasmodium falciparum, the causative agent of malaria.

Activity TypeEffective AgainstIC50 (nM)
AntimalarialPlasmodium falciparum120

Findings : The quinoline derivatives exhibited moderate antimalarial activity with an IC50 value of 120 nM against P. falciparum .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Antibacterial Mechanism : The structural modifications in the quinoline core enhance binding affinity to bacterial targets, disrupting essential cellular functions.
  • Antimalarial Mechanism : Compounds like this compound inhibit translation elongation factor 2 (PfEF2), crucial for protein synthesis in P. falciparum .

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study evaluated various quinoline derivatives for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that certain derivatives significantly reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .
  • Antimalarial Screening : A phenotypic screen identified several quinoline derivatives with promising antimalarial properties. These compounds demonstrated excellent oral efficacy in mouse models, indicating their potential for further development as antimalarial agents .

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c23-18-7-3-1-6-16(18)20-13-17(15-5-2-4-8-19(15)25-20)22(28)26-11-9-14(10-12-26)21(24)27/h1-8,13-14H,9-12H2,(H2,24,27)

InChI Key

YOXBEFQDYADLIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

solubility

>59.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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